N-(3-chlorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
“4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (3-chlorophenyl)amide” is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (3-chlorophenyl)amide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of functional groups: The hydroxyl, methyl, and oxo groups can be introduced through various organic reactions such as Friedel-Crafts acylation, reduction, and oxidation.
Amide formation: The final step involves the reaction of the carboxylic acid derivative with 3-chlorophenylamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of 1,2-dihydroquinoline derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting various diseases.
Biological Research: Studying its effects on cellular pathways and molecular targets.
Industrial Chemistry: As an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the hydroxyl, methyl, and oxo groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid derivatives: Known for their antimicrobial and anticancer activities.
Chloro-substituted phenyl amides: Often exhibit enhanced biological activity due to the presence of the chlorine atom.
Uniqueness
The unique combination of the quinoline core with the 3-chlorophenyl amide moiety may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H13ClN2O3 |
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Molecular Weight |
328.7 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C17H13ClN2O3/c1-20-13-8-3-2-7-12(13)15(21)14(17(20)23)16(22)19-11-6-4-5-10(18)9-11/h2-9,21H,1H3,(H,19,22) |
InChI Key |
LBQGFKJEKIKSTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
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